BenchChemオンラインストアへようこそ!

Deltorphin 2 TFA

δ-opioid receptor radioligand binding Kᵢ affinity

Deltorphin 2 TFA (trifluoroacetate salt of [D‑Ala²]‑deltorphin II) is a naturally occurring heptapeptide (Tyr‑D‑Ala‑Phe‑Glu‑Val‑Val‑Gly‑NH₂) isolated from the skin of the Amazonian frog *Phyllomedusa bicolor*. It belongs to the deltorphin family of amphibian opioid peptides and acts as a highly selective, high‑affinity agonist at the δ‑opioid receptor (DOR).

Molecular Formula C40H55F3N8O12
Molecular Weight 896.9 g/mol
Cat. No. B8146649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltorphin 2 TFA
Molecular FormulaC40H55F3N8O12
Molecular Weight896.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1
InChIKeyHCWNUZKKWMPYQE-CEULVJOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Deltorphin 2 TFA: Procurement-Focused Baseline for a δ‑Opioid Heptapeptide Agonist


Deltorphin 2 TFA (trifluoroacetate salt of [D‑Ala²]‑deltorphin II) is a naturally occurring heptapeptide (Tyr‑D‑Ala‑Phe‑Glu‑Val‑Val‑Gly‑NH₂) isolated from the skin of the Amazonian frog *Phyllomedusa bicolor* [1]. It belongs to the deltorphin family of amphibian opioid peptides and acts as a highly selective, high‑affinity agonist at the δ‑opioid receptor (DOR). Unlike many endogenous mammalian opioids, deltorphin 2 carries a D‑Ala residue at position 2, which confers marked resistance to enzymatic degradation [2]. The TFA salt form is the standard preparation used in research for its defined solubility and batch‑to‑batch consistency.

Why Deltorphin 2 TFA Cannot Be Replaced by In‑Class δ‑Opioid Peptides Without Quantitative Justification


The δ‑opioid receptor (DOR) agonist class contains numerous peptides with a common Tyr‑D‑Xaa‑Phe N‑terminal motif, yet small variations in the C‑terminal address domain produce profound differences in binding affinity, receptor‑subtype preference, metabolic half‑life, blood‑brain barrier permeability, and functional potency across tissue preparations [1]. For example, deltorphin I differs from deltorphin 2 by a single Asp‑to‑Glu substitution at position 4, but this single change alters δ₁/δ₂‑subtype bias, shifts agonist efficacy several‑fold, and reduces brain half‑life from >15 h (deltorphin 2 family) to ≈4.8 h (deltorphin I) [2]. Consequently, generic substitution with a related “δ‑selective” peptide without matching the specific selectivity ratios, metabolic stability profile, and in‑vivo pharmacology of deltorphin 2 TFA can lead to irreproducible functional readouts and erroneous biological conclusions. The quantitative evidence below establishes the precise dimensions along which deltorphin 2 TFA is meaningfully differentiated from its closest comparators.

Deltorphin 2 TFA: Quantitative Head‑to‑Head Differentiation Evidence Against Comparator δ‑Opioid Peptides


δ‑Receptor Binding Affinity: Deltorphin 2 TFA vs. DPDPE

Deltorphin 2 (TFA salt) binds the δ‑opioid receptor with a Kᵢ of 0.0033 µM (3.3 nM), compared with a Kᵢ of 14 nM for the prototypical synthetic δ‑agonist DPDPE [1]. This represents an approximately 4.2‑fold higher affinity for the DOR under radioligand displacement conditions.

δ-opioid receptor radioligand binding Kᵢ affinity

δ‑vs‑µ and δ‑vs‑κ Selectivity Ratios: Deltorphin 2 TFA vs. DPDPE

In tritiated radioligand binding studies, [³H]‑deltorphin 2 displayed a µ/δ selectivity ratio of ≈900 and a κ/δ selectivity ratio of ≈10,000 [1]. For DPDPE, the corresponding selectivity ratios are approximately 71 (µ/δ) and 71 (κ/δ), calculated from Kᵢ values of 14 nM (δ), >1000 nM (µ), and >1000 nM (κ) .

opioid receptor selectivity Kᵢ ratio off‑target minimization

Functional Potency in Mouse Vas Deferens (MVD) Assay: Deltorphin 2 TFA vs. DPDPE

When MVD assays were performed in the presence of peptidase inhibitors (bacitracin, bestatin, captopril), deltorphin 2 exhibited an IC₅₀ of 1.13 × 10⁻¹⁰ M (0.113 nM), making it the most potent δ‑agonist reported in that study [1]. By contrast, DPDPE showed an IC₅₀ of 4.14 nM in the same tissue preparation under comparable conditions [2].

functional bioassay mouse vas deferens IC₅₀ potency

Enzymatic Stability in Brain Synaptosomal Membranes: Deltorphin 2 TFA vs. Native Deltorphin

Incubation with rat brain synaptosomal membranes rapidly degrades native deltorphin (Tyr‑D‑Met‑Phe‑His‑Leu‑Met‑Asp‑NH₂) into truncated fragments, whereas [D‑Ala²]deltorphin II remains “very stable” under identical conditions, with no major degradation products detected over the assay period [1].

metabolic stability brain peptidases peptide degradation

Blood‑Brain Barrier (BBB) Permeability Coefficient: Deltorphin 2 TFA vs. Deltorphin I

In an in‑vitro BBB model using primary bovine brain microvessel endothelial cell (BMEC) monolayers, [D‑Ala²]deltorphin II exhibited a permeability coefficient (PC) of 23.49 ± 2.42 × 10⁻⁴ cm/min, which represents the highest PC among the parent deltorphin compounds tested [1]. Although [D‑Ala²]deltorphin I shares the same D‑Ala²‑modified N‑terminus, its brain half‑life (t₁/₂) was only 4.8 h compared with >15 h for the deltorphin II structural family, indicating that the Glu⁴ (deltorphin II) versus Asp⁴ (deltorphin I) substitution significantly impacts central nervous system persistence [1].

BBB permeability brain exposure CNS peptide delivery

In‑Vivo Spinal δ‑Receptor‑Mediated Antinociception: Deltorphin 2 TFA vs. Dermorphin (µ‑Agonist)

Intrathecal administration of [D‑Ala²]deltorphin II produced a dose‑related inhibition of the tail‑flick response in rats that lasted 10–60 min depending on dose. Crucially, the antinociceptive effect was completely abolished by the δ‑selective antagonist naltrindole, confirming δ‑receptor mediation [1]. In the same study, the µ‑opioid agonist dermorphin produced analgesia of substantially longer duration (20–120 min) that was insensitive to naltrindole, illustrating that deltorphin 2 delivers mechanistically distinct, δ‑specific spinal analgesia.

spinal analgesia tail‑flick test δ‑receptor specificity

Deltorphin 2 TFA: Evidence‑Grounded Application Scenarios for Scientific Procurement


δ‑Opioid Receptor De‑Orphaning and Target‑Validation Studies

When the experimental objective is to attribute a biological response exclusively to δ‑receptor activation, the ≈900‑fold µ/δ selectivity ratio and complete naltrindole‑sensitive in‑vivo antinociception of Deltorphin 2 TFA make it the most unambiguous peptidic tool available [1][2]. Its low κ‑receptor cross‑reactivity (κ/δ ≈ 10,000) further reduces confounding variables in receptor‑deorphaning campaigns.

CNS‑Ex‑Vivo Tissue Experiments Requiring Extended Metabolic Stability

The resistance of Deltorphin 2 TFA to brain synaptosomal peptidases—remaining intact under conditions that completely degrade native deltorphin—directly supports prolonged electrophysiological recordings, neurotransmitter release assays, and brain‑slice pharmacology experiments where peptide degradation would otherwise compromise data quality [3].

Spinal δ‑Receptor Pharmacology and Pain‑Pathway Dissection

The intrathecal dose‑response and naltrindole‑reversible antinociception established for Deltorphin 2 TFA in rat spinal cord [2] provides a validated framework for studies seeking to isolate spinal δ‑opioid contributions to acute and chronic pain models without µ‑receptor interference.

Blood‑Brain Barrier Model Validation and CNS‑Peptide‑Delivery Optimization

With a quantitatively defined BBB permeability coefficient (PC = 23.49 × 10⁻⁴ cm/min) measured in primary bovine BMEC monolayers [4], Deltorphin 2 TFA serves as a benchmark reference peptide for calibrating in‑vitro BBB models, evaluating peptide‑delivery technologies, and benchmarking the brain‑penetration performance of novel δ‑receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltorphin 2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.